molecular formula C9H7NO.K.HO4S B077599 Bis(8-hydroxyquinolyl) sulphate, monopotassium salt CAS No. 15077-57-3

Bis(8-hydroxyquinolyl) sulphate, monopotassium salt

Cat. No. B077599
CAS RN: 15077-57-3
M. Wt: 426.5 g/mol
InChI Key: UBNZCPOURPEUMB-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of bis(8-hydroxyquinolyl) compounds involves various chemical processes, aiming to achieve specific molecular structures with desired properties. For instance, the synthesis of related bis(8-hydroxyquinoline) compounds like Bis(2-methyl-8-hydroxyquinoline) Gallium Chloride (GaMq2Cl) has been reported, where it was characterized by X-ray crystallography, indicating a method that could potentially be adapted for the synthesis of bis(8-hydroxyquinolyl) sulphate, monopotassium salt (Liu-qing Chen et al., 2011).

Molecular Structure Analysis

The molecular structure of bis(8-hydroxyquinolyl) compounds is often analyzed using techniques like X-ray diffraction, providing detailed insights into their crystalline structure and atomic arrangement. For example, studies on bis(8-hydroxyquinolinium) tetrachlorocadmate(II) reveal its crystallization in a monoclinic space group, indicating the complex nature of such compounds' molecular arrangements (W. Amamou et al., 2015).

Chemical Reactions and Properties

Research has also explored the chemical reactions and properties of bis(8-hydroxyquinolyl) compounds, focusing on their behavior in different chemical environments. The hydrolysis of bis(8-hydroxyquinoline) phosphate in the absence and presence of metal ions provides insights into the reactivity of these compounds under various conditions, highlighting their potential for diverse chemical applications (K. Browne & T. C. Bruice, 1992).

Physical Properties Analysis

The physical properties of bis(8-hydroxyquinolyl) sulphate, monopotassium salt, such as its thermal stability, solubility, and fluorescence, are crucial for its application in different fields. Studies on related compounds demonstrate these properties, providing a foundation for understanding the physical characteristics of the target compound (Liu-qing Chen et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with various substances, play a significant role in the application of bis(8-hydroxyquinolyl) sulphate, monopotassium salt. Research on similar compounds offers insights into their chemical behavior, contributing to the broader understanding of how such compounds can be utilized effectively (K. Browne & T. C. Bruice, 1992).

Scientific Research Applications

  • Summary of the Application : 8-hydroxyquinoline derivatives, such as 7-pyrrolidinomethyl-8-hydroxyquinoline, 7-morpholinomethyl-8-hydroxyquinoline, and 7-diethylaminomethyl-8-hydroxyquinoline, have been synthesized and evaluated for their cytotoxic activity against human cancer cells .
  • Methods of Application or Experimental Procedures : These compounds were synthesized by reacting 8-hydroxyquinoline with various secondary amines and formaldehyde. The cytotoxic activity of these compounds was then determined using the National Cancer Institute in-vitro cancer cell line panel .
  • Results or Outcomes : These compounds exhibited substantial cytotoxic activity against leukemia. The log concentration of these compounds that inhibited 50% of 60 cell lines’ growth were —4·81M, —5·09M, and —5·35M, respectively . Further in-vivo testing was selected for 7-pyrrolidinomethyl-8-hydroxyquinoline .

properties

CAS RN

15077-57-3

Product Name

Bis(8-hydroxyquinolyl) sulphate, monopotassium salt

Molecular Formula

C9H7NO.K.HO4S

Molecular Weight

426.5 g/mol

IUPAC Name

potassium;hydrogen sulfate;quinolin-8-ol

InChI

InChI=1S/2C9H7NO.K.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h2*1-6,11H;;(H2,1,2,3,4)/q;;+1;/p-1

InChI Key

UBNZCPOURPEUMB-UHFFFAOYSA-M

SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+]

Other CAS RN

15077-57-3

Pictograms

Irritant

Origin of Product

United States

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